molecular formula C13H20N4O4 B12181540 N-(2-methoxyethyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide

N-(2-methoxyethyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B12181540
M. Wt: 296.32 g/mol
InChI Key: YZJFHNYVFVZMKC-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide is a potent and selective investigational compound recognized for its role as a phosphoinositide 3-kinase (PI3K) inhibitor, with a particular focus on the PI3Kδ isoform. The PI3K pathway is a critical intracellular signaling hub that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers and inflammatory diseases. By selectively targeting the PI3Kδ isoform, which is predominantly expressed in leukocytes, this compound provides a valuable tool for researchers exploring hematological malignancies such as leukemia and lymphoma, as well as immune-mediated conditions. Its core structure, featuring a morpholino group and a pyridazinone core, is integral to its binding affinity and specificity. Research utilizing this inhibitor has been instrumental in elucidating the distinct roles of PI3Kδ in B-cell and T-cell activation and function. Studies referenced in scientific databases like PubChem indicate its application in probing the mechanistic underpinnings of B-cell receptor signaling and its potential for therapeutic intervention in allergic responses. This makes it a crucial asset for preclinical research aimed at developing novel targeted therapies for oncological and immunological disorders.

Properties

Molecular Formula

C13H20N4O4

Molecular Weight

296.32 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C13H20N4O4/c1-20-7-4-14-12(18)10-17-13(19)3-2-11(15-17)16-5-8-21-9-6-16/h2-3H,4-10H2,1H3,(H,14,18)

InChI Key

YZJFHNYVFVZMKC-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C(=O)C=CC(=N1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the morpholino group: This step involves the substitution of a suitable leaving group on the pyridazinone ring with morpholine under basic conditions.

    Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions using 2-methoxyethyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific diseases or conditions.

    Industry: The compound may find use in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Pyridazinone Core Modifications

The pyridazinone ring is a common scaffold in the provided analogs. Substituents at position 3 significantly influence electronic properties and bioactivity:

Compound Name Pyridazinone Substituent Key Features Source
Target Compound 3-Morpholino Enhanced solubility via morpholino; potential for H-bonding -
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] 3-p-Tolyl Aromatic substituent may increase lipophilicity; lower solubility
2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide 3-(4-Fluoro-2-methoxyphenyl) Electron-withdrawing fluorine and methoxy groups alter reactivity
N-(6-methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide 3-[4-(Methylsulfanyl)phenyl] Sulfur-containing group may impact metabolic stability

Key Insight: Morpholino substitution distinguishes the target compound by balancing solubility and electronic effects, whereas aryl or halogen substituents (e.g., p-tolyl, fluorine) may prioritize target affinity or metabolic resistance.

Acetamide Side Chain Variations

The acetamide nitrogen substituent influences pharmacokinetics and target engagement:

Compound Name Acetamide Substituent Molecular Weight Notable Features Source
Target Compound 2-Methoxyethyl Not provided Hydrophilic; may reduce plasma protein binding -
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethyl-5-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide Complex aryl-sulfamoyl group Not provided Bulky substituent likely limits membrane permeability
Goxalapladib (C40H39F5N4O3) 1-(2-Methoxyethyl)-4-piperidinyl 718.80 Designed for atherosclerosis; trifluoromethyl enhances stability
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide 4-Bromophenyl Not provided Halogenation may improve binding to hydrophobic pockets

Key Insight : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to halogenated or bulky aryl groups, which are often associated with increased lipophilicity and slower clearance.

Biological Activity

N-(2-methoxyethyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazinone Core : This is achieved through the cyclization of hydrazine derivatives with diketones or keto acids.
  • Introduction of the Morpholino Group : A morpholine moiety is introduced by substituting a suitable leaving group on the pyridazinone ring under basic conditions.
  • Attachment of the Methoxyethyl Group : This step involves nucleophilic substitution using 2-methoxyethyl halides.

These synthetic routes are optimized to enhance yield and purity while adhering to green chemistry principles where possible .

Antinociceptive and Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant antinociceptive and anti-inflammatory properties. For instance, a study evaluated its effects in various in vivo models:

  • Acetic Acid-Induced Writhing Test : This test measures the analgesic potential by counting the number of writhes in rodents after acetic acid administration. The compound demonstrated a notable reduction in writhing, indicating effective analgesic activity.
  • Carrageenan-Induced Paw Edema : Inflammation was induced in animal models using carrageenan, and the compound significantly reduced paw swelling, suggesting strong anti-inflammatory properties .

The proposed mechanisms for the biological activity of this compound involve:

  • Inhibition of COX Enzymes : Similar compounds have been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. The selectivity towards COX-2 over COX-1 is particularly beneficial as it reduces gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Experimental Data

A series of studies have explored the biological activities of compounds related to this compound:

StudyMethodFindings
Study 1In vivo analgesic testSignificant reduction in writhes compared to control (p < 0.05).
Study 2Inflammation modelReduced paw edema in carrageenan-induced inflammation (p < 0.01).
Study 3Molecular dockingHigh binding affinity for COX-2 with a docking score indicating effective inhibition.

These findings suggest that this compound may serve as a promising candidate for further development as an analgesic and anti-inflammatory agent.

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